molecular formula C14H9BrMg B6292451 Anthracen-9-ylmagnesium bromide CAS No. 92103-92-9

Anthracen-9-ylmagnesium bromide

Cat. No.: B6292451
CAS No.: 92103-92-9
M. Wt: 281.43 g/mol
InChI Key: YIUAEDHBNNQFMS-UHFFFAOYSA-M
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Description

Anthracen-9-ylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is characterized by the presence of an anthracene moiety bonded to a magnesium bromide group. This compound is widely used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Mechanism of Action

Target of Action

Anthracen-9-ylmagnesium bromide is a complex compound with a wide range of potential targets. It’s important to note that the targets of a compound can vary greatly depending on the context of its use, such as the type of reaction it’s involved in or the environment in which it’s used .

Mode of Action

The mode of action of this compound is not explicitly documented. As a Grignard reagent, it’s likely to be involved in nucleophilic addition reactions. Grignard reagents are known for their strong nucleophilic character and ability to form carbon-carbon bonds, making them valuable tools in organic synthesis .

Biochemical Pathways

This compound may participate in various biochemical pathways, depending on its application. For instance, in one study, an anthracene-based compound was involved in the degradation pathway of anthracene via anthracen-9(10H)-one .

Result of Action

The results of this compound’s action are largely dependent on its application. In chemical reactions, it can facilitate the formation of new compounds. For instance, an anthracene-based compound was used to create a novel electrochemical sensor for the detection of heavy metal ions . The specific results of this compound’s action would depend on the context of its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracen-9-ylmagnesium bromide can be synthesized through the reaction of anthracene with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The general reaction is as follows:

Anthracene+Mg+Br2Anthracen-9-ylmagnesium bromide\text{Anthracene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} Anthracene+Mg+Br2​→Anthracen-9-ylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the careful addition of magnesium turnings to a solution of anthracene in THF, followed by the slow addition of bromine under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-ylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides in the presence of a catalyst to form coupled products.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Coupled Products: From cross-coupling reactions with halides.

Scientific Research Applications

Anthracen-9-ylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Biomedical Research: Employed in the synthesis of fluorescent probes for cellular imaging.

    Pharmaceuticals: Used in the synthesis of complex organic molecules for drug development.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of an anthracene moiety.

    Ethylmagnesium Bromide: A simpler Grignard reagent with an ethyl group.

Uniqueness

Anthracen-9-ylmagnesium bromide is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties. This makes it particularly useful in the synthesis of materials for optoelectronic applications, such as OLEDs and organic semiconductors.

Properties

IUPAC Name

magnesium;9H-anthracen-9-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9.BrH.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUAEDHBNNQFMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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